2-[(4-Bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
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Overview
Description
The compound “2-[(4-Bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also has a bromophenyl group, a phenylmethoxy group, and a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline ring, bromophenyl group, phenylmethoxy group, and ketone functional group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could potentially undergo substitution reactions. The ketone group could undergo addition reactions, and the phenylmethoxy group could participate in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point . The ketone group could influence the compound’s polarity and solubility .Scientific Research Applications
Therapeutic Potential in Cancer and CNS Disorders
2-[(4-Bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one belongs to the tetrahydroisoquinoline (THIQ) class, recognized for its diverse therapeutic potential. Initially known for neurotoxicity, THIQ derivatives, including compounds similar in structure to this compound, have been re-evaluated for beneficial effects. These compounds have shown promise in neuroprotection against Parkinsonism in mammals and as anticancer antibiotics. The FDA's approval of trabectedin, a related compound, for soft tissue sarcomas highlights the potential of THIQ derivatives in cancer therapy. The therapeutic scope of these derivatives spans cancer, malaria, CNS disorders, cardiovascular diseases, and metabolic disorders, suggesting a promising future for this compound in drug discovery (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
A specific focus on neuroprotective, antiaddictive, and antidepressant-like activities in animal models of CNS disorders has revealed unique mechanisms through which THIQ derivatives exert their effects. Compounds structurally related to this compound demonstrate potential in addressing neurodegenerative diseases through MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system. These findings support the hypothesis that this compound could be developed into a novel class of drugs with diverse therapeutic activities, including neuroprotection and treatment of depression and addiction (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).
Role in Drug Synthesis and Environmental Impact
Research on the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the relevance of brominated intermediates in the manufacture of pharmaceuticals like flurbiprofen. The exploration of efficient and safer synthesis methods for these intermediates not only advances drug production but also minimizes environmental impact. This area of study provides insight into the broader applications of brominated compounds in pharmaceutical synthesis and their potential implications for sustainability and safety (Qiu et al., 2009).
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDROGHUIYGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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